molecular formula C8H11N3OS B14357685 N-(3-Amino-4-methoxyphenyl)thiourea CAS No. 92682-24-1

N-(3-Amino-4-methoxyphenyl)thiourea

Cat. No.: B14357685
CAS No.: 92682-24-1
M. Wt: 197.26 g/mol
InChI Key: WYDNLNQQGCXMBZ-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methoxyphenyl)thiourea (CAS 92682-24-1) is a valuable chemical scaffold in medicinal chemistry and anticancer research. This compound serves as a critical precursor in the design and synthesis of novel therapeutic agents, particularly as a core structure for N-(3-amino-4-methoxyphenyl)acrylamide derivatives . These derivatives have been extensively studied as potent and selective inhibitors of EGFR L858R/T790M kinase, a key mutant form of the Epidermal Growth Factor Receptor implicated in non-small cell lung cancer resistance . Researchers utilize this thiourea compound to develop molecules that demonstrate excellent antitumor activity and high kinase selectivity. Promising candidates built from this scaffold have shown remarkable in vitro inhibitory activity (with IC50 values as low as 1.7 nM against EGFRL858R/T790M kinase) and induce dose-dependent apoptosis, cell cycle arrest in the G0/G1 phase, and inhibition of cancer cell migration in H1975 cell lines . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly for use in laboratory research by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92682-24-1

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

(3-amino-4-methoxyphenyl)thiourea

InChI

InChI=1S/C8H11N3OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,9H2,1H3,(H3,10,11,13)

InChI Key

WYDNLNQQGCXMBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N)N

Origin of Product

United States

Synthetic Methodologies for N 3 Amino 4 Methoxyphenyl Thiourea and Analogues

Functionalization and Derivatization Strategies for Methoxyphenyl-Substituted Thioureas

Incorporation into Diverse Heterocyclic Systems (e.g., Thiazoles, Benzothiazoles)

The thiourea (B124793) moiety within N-(3-Amino-4-methoxyphenyl)thiourea serves as a versatile building block for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. Its nucleophilic sulfur and nitrogen atoms readily participate in cyclization reactions to form stable ring systems, most notably thiazoles and benzothiazoles. These synthetic routes leverage the reactivity of the thiourea group to construct heterocycles with a wide range of potential applications.

Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of thiazole rings. ijsrst.comtandfonline.com This reaction involves the condensation of a thiourea derivative with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. tandfonline.com In this context, this compound can act as the thiourea component, reacting with various α-haloketones to yield 2-amino-thiazole derivatives.

The general mechanism involves the initial nucleophilic attack of the sulfur atom from the thiourea onto the α-carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method is highly efficient for producing 2-aminothiazoles with various substituents at the 4- and 5-positions of the thiazole ring, dictated by the choice of the α-haloketone. tandfonline.combepls.com The reaction can be carried out under conventional heating or enhanced by microwave irradiation, which often leads to shorter reaction times and improved yields. nih.gov

The table below illustrates the expected products from the reaction of this compound with representative α-haloketones, based on the principles of the Hantzsch thiazole synthesis.

Table 1: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Reaction

α-Haloketone Product Typical Conditions
2-Bromoacetophenone N-(3-amino-4-methoxyphenyl)-4-phenylthiazol-2-amine Ethanol, reflux
Ethyl 2-chloroacetoacetate Ethyl 2-((3-amino-4-methoxyphenyl)amino)-4-methylthiazole-5-carboxylate Ethanol, reflux
3-Bromopentane-2,4-dione 1-(2-((3-amino-4-methoxyphenyl)amino)-4-methylthiazol-5-yl)ethan-1-one Methanol, reflux
2-Chloro-1-(4-chlorophenyl)ethan-1-one N-(3-amino-4-methoxyphenyl)-4-(4-chlorophenyl)thiazol-2-amine Microwave irradiation

Benzothiazole Ring Formation

N-arylthioureas are valuable precursors for the synthesis of 2-aminobenzothiazole derivatives through intramolecular C-S bond formation. organic-chemistry.org This transformation typically involves an oxidative cyclization where the sulfur atom of the thiourea moiety attacks an ortho-position on the phenyl ring. researchgate.net For this compound, the cyclization would lead to the formation of a substituted 2-aminobenzothiazole.

The reaction is generally promoted by an oxidizing agent, such as bromine or palladium catalysts in the presence of an oxidant like manganese dioxide (MnO2) under an oxygen atmosphere. organic-chemistry.orgresearchgate.net The substitution pattern on the resulting benzothiazole ring is directed by the existing groups on the N-phenyl ring. In the case of this compound, the electron-donating amino and methoxy (B1213986) groups activate the aromatic ring, facilitating the electrophilic cyclization. The cyclization is expected to occur at the position ortho to the thiourea-bearing nitrogen and meta to the amino group, resulting in a specific isomer of the aminobenzothiazole.

The table below summarizes the expected transformation of this compound into a 2-aminobenzothiazole derivative.

Table 2: Synthesis of 2-Aminobenzothiazole Derivative

Reactant Product Reagents and Conditions
This compound N-(6-methoxybenzothiazol-2-yl)benzene-1,3-diamine Pd(PPh3)4, MnO2, O2, 80 °C

This synthetic strategy offers a direct route to functionalized 2-aminobenzothiazoles, which are important scaffolds in medicinal chemistry. The specific substitution pattern provided by the starting material can be crucial for the biological activity of the final product.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Modulations Governing Biological Activities

The biological activity of thiourea (B124793) derivatives is profoundly influenced by their structural characteristics. The core N-(3-Amino-4-methoxyphenyl)thiourea scaffold contains several key features that can be modulated: the aminophenyl ring, the thiourea linker, and the second substituent attached to the thiourea nitrogen.

Research on various thiourea derivatives has demonstrated that the nature of the substituents on the phenyl rings is a primary determinant of activity. For instance, in a series of 1,3-disubstituted thioureas, compounds bearing electron-withdrawing groups on the terminal phenyl rings consistently exhibit potent antiproliferative properties against a range of cancer cell lines. mdpi.com The thiourea moiety itself is a crucial pharmacophore, known for its ability to form stable complexes with metal ions and interact with biological targets through hydrogen bonding. nih.gov

The spatial arrangement and electronic properties of the entire molecule play a significant role. In studies on aminophenazone-derived aryl thioureas, specific structural arrangements were found to be essential for inhibiting enzymes like intestinal alkaline phosphatase. researchgate.net Furthermore, the introduction of bulky groups can have a significant impact; for example, bulky substituents at certain positions have been shown to diminish cytotoxic activity, suggesting that steric hindrance can negatively affect the interaction with a biological target. analis.com.my

Interactive Table: Structural Features and Their General Impact on Activity

Impact of Aromatic and Aliphatic Substituents on Activity Profile

The substituents attached to the thiourea scaffold, whether aromatic or aliphatic, have a marked effect on the biological activity profile of the resulting compounds.

Aromatic Substituents: The electronic nature of substituents on the aromatic rings is a key modulator of activity. Studies consistently show that electron-withdrawing groups (EWGs) such as nitro (-NO2), trifluoromethyl (-CF3), and halogens (-F, -Cl) on the phenyl ring tend to enhance biological activities like anticancer and antimicrobial effects. mdpi.comnih.gov For example, a comparative study between N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea revealed that the derivative with the electron-withdrawing -CF3 group had superior cytotoxic activity. rasayanjournal.co.in The high lipophilicity and electron-withdrawing capacity of the -CF3 group are thought to facilitate penetration of the cancer cell membrane. rasayanjournal.co.in

Conversely, the effect of electron-donating groups (EDGs) like the methoxy (B1213986) (-OCH3) group present in the core molecule is more nuanced. While a methoxy group can increase the electron density of the aromatic ring, which can be beneficial in some contexts, it has also been associated with lower activity compared to EWGs in many anticancer and antimicrobial assays. analis.com.mynih.govrasayanjournal.co.in However, in specific cases, such as certain ruthenium (ii) complexes of furoyl thiourea ligands, the presence of electron-donating methyl and methoxy groups was found to increase anticancer activity. nih.gov The methoxy group is known to influence physicochemical properties and can participate in ligand-target binding, often resulting in unique effects that are more than a simple combination of its constituent parts. nih.gov

Aliphatic Substituents: The introduction of aliphatic chains also modifies the activity profile, primarily by altering the lipophilicity of the compound. For instance, incorporating an n-heptane aliphatic substituent was suggested to enhance anticancer activity due to increased lipophilic and pharmacokinetic properties. analis.com.my However, replacing a linear aliphatic chain with a more rigid tricyclic aliphatic structure was found to reduce anticancer activity, indicating that flexibility and conformation are also important. analis.com.my The length of aliphatic spacer chains can also be critical; in some antileishmanial thiourea derivatives, increasing the spacer length was found to decrease activity. mdpi.com

Interactive Table: Effect of Substituents on Thiourea Derivatives' Activity

Mechanistic Insights Derived from SAR/QSAR Models

SAR and QSAR models provide valuable mechanistic hypotheses by correlating molecular structures with their biological activities. These models help to identify the key physicochemical properties that govern the compound's mechanism of action.

QSAR studies on various thiourea derivatives have successfully developed mathematical models to predict biological activity. mdpi.com These models often utilize multiple linear regression (MLR) and other statistical techniques to establish a relationship between molecular descriptors and activity.

For anticancer thioureas, QSAR models have indicated that properties such as molecular mass, polarizability, electronegativity, and van der Waals volume are key predictors of activity. mdpi.com The frequency or presence of specific chemical bonds, such as C–N, F–F, and N–N, has also been identified as an essential predictor, suggesting that these specific structural motifs are directly involved in the interaction with biological targets. mdpi.com

These models suggest that the mechanism of action for many thiourea derivatives involves specific interactions with proteins or enzymes, where the electronic and steric profile of the molecule dictates the binding affinity. For example, molecular docking studies coupled with SAR have helped to visualize how these ligands bind within the active sites of target proteins, highlighting the importance of hydrogen bonds and hydrophobic interactions. nih.gov The insights gained from these computational models are instrumental in the rational design of new, more potent, and selective derivatives of this compound for various therapeutic applications.

In Vitro Biological Activity Studies and Mechanistic Pathways of N 3 Amino 4 Methoxyphenyl Thiourea Derivatives

Enzyme Inhibitory Activities

Thiourea (B124793) derivatives are well-documented as potent inhibitors of urease, a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov This enzymatic activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. nih.gov

The inhibitory mechanism of thiourea derivatives is largely attributed to the chelation of the nickel ions (Ni²⁺) within the active site of the urease enzyme. dergipark.org.tr The sulfur atom of the thiourea backbone is believed to bind to the two nickel ions, disrupting the enzyme's catalytic function. dergipark.org.tr Research into N,N'-disubstituted thioureas has indicated a binding mode different from that of the natural substrate, urea, potentially due to steric hindrance around the thiourea core. nih.gov Consequently, there is growing interest in N-monosubstituted thioureas, as their smaller size may allow for better access and interaction within the narrow urea-binding pocket of the enzyme. nih.gov

Studies on various thiourea and thiosemicarbazone derivatives have consistently demonstrated significant urease inhibitory activity. dergipark.org.trcore.ac.uk For instance, certain dipeptide-heterocyclic conjugates derivatized into thioureas have shown potent inhibition, with some analogues being nearly tenfold more potent than the reference standard, thiourea. core.ac.ukresearchgate.net

Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives Note: This table presents data for representative thiourea derivatives to illustrate inhibitory potential, as specific data for N-(3-Amino-4-methoxyphenyl)thiourea derivatives was not available in the provided sources.

Compound Type Derivative/Analogue IC₅₀ (µM) Reference Standard (IC₅₀ µM)

This interactive table is based on data from research on dipeptide-thiourea conjugates. core.ac.ukresearchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical serine hydrolase enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov

Derivatives containing a thioxo functional group, similar to that in the thiourea scaffold, have been investigated as cholinesterase inhibitors. For example, a series of 3-amino-2-thioxothiazolidin-4-one derivatives demonstrated dual inhibitory activity against both AChE and BChE. nih.govresearchgate.net Many of these compounds exhibited superior potency compared to the standard drug, rivastigmine. nih.govresearchgate.net Kinetic studies revealed that these derivatives acted as noncompetitive inhibitors of AChE, while displaying a mixed type of inhibition for BChE. nih.govresearchgate.net The structure-activity relationship for this class of compounds favors scaffolds such as nitrobenzylidene and 3,5-dihalogenosalicylidene. nih.gov Other heterocyclic systems, like quinoxaline (B1680401) derivatives, have also shown potent, mixed-type inhibition of AChE. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Representative Thioxo-derivatives Note: This table includes data for compounds with related functional groups to illustrate inhibitory potential.

Compound Class Enzyme Target IC₅₀ Range (µM) Inhibition Type
3-Amino-2-thioxothiazolidin-4-one derivatives AChE Starting from 13.15 Noncompetitive
3-Amino-2-thioxothiazolidin-4-one derivatives BChE Starting from 13.15 Mixed
Quinoxaline derivatives AChE 0.077 - 50.080 Mixed

This interactive table is based on data from studies on 3-amino-2-thioxothiazolidin-4-one and quinoxaline derivatives. mdpi.comnih.govresearchgate.net

Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. Trypsin, a serine protease, aids in the digestion of proteins, and its inhibitors are used in treating conditions like pancreatitis. dergipark.org.tr Studies have shown that sulfur-containing amino acids can act as effective trypsin inhibitors by binding to the serine residue in the enzyme's active site. dergipark.org.tr

Another class of proteases, the matrix metalloproteinases like bacterial collagenase, are involved in the degradation of the extracellular matrix. nih.gov Synthetic inhibitors, such as sulfonyl amino acyl hydroxamates, have been developed and shown to be potent inhibitors of Clostridium histolyticum collagenase, with affinities in the low nanomolar range. nih.gov Furthermore, Aminopeptidase N (APN/CD13), a zinc metalloprotease, is a target for cancer and inflammation therapies, and various natural and synthetic inhibitors have been characterized. nih.gov While direct studies on this compound derivatives as protease inhibitors are limited in the available literature, the presence of the amino and thiourea functionalities suggests a potential for interaction with protease active sites, particularly metalloproteases.

Sirtuin-1 (SIRT1) is a protein deacetylase that plays a crucial role in cell metabolism, DNA repair, and inflammation, making it a significant target in cancer research. nih.gov Overexpression of SIRT1 has been linked to the progression of various cancers, and its inhibition can lead to tumor suppression. nih.gov Genetic studies have demonstrated that SIRT1 can suppress tumor formation by enhancing genomic stability. nih.gov

Inhibitors of SIRT1, such as sirtinol, have demonstrated anticancer activity by inducing senescence-like growth arrest or p53-dependent apoptosis in cancer cell lines. nih.gov Other classes of molecules, including thiobarbiturate-based compounds, have been identified as inhibitors of both SIRT1 and SIRT2 at micromolar concentrations. nih.gov The development of SIRT1 inhibitors is an active area of research for anticancer agents. The structural features of this compound could serve as a backbone for designing novel SIRT1 inhibitors.

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. mdpi.com Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and several amino acids, making DHFR a key target for both antimicrobial and anticancer therapies. mdpi.comnih.gov Inhibition of DHFR leads to the depletion of essential precursors for DNA, RNA, and protein synthesis, ultimately causing cell growth arrest. mdpi.com

Prominent DHFR inhibitors include the antibacterial agent trimethoprim (B1683648) and the anticancer drug methotrexate. mdpi.com These drugs are antifolates that block the active site of DHFR. mdpi.com Numerous other heterocyclic scaffolds have been developed as DHFR inhibitors, including quinazolinone derivatives and 1,2,4-triazole-3-thiol skeletons, which have shown potent activity. nih.gov Molecular docking studies of these inhibitors reveal crucial interactions with amino acid residues like Glu30, Phe31, and Phe34 in the enzyme's binding pocket. nih.gov While specific data on this compound derivatives as DHFR inhibitors is not currently available, their structural elements could be exploited for designing new antifolate agents. Information regarding Pteridine Reductase 1 (PTR1) inhibition was not found in the provided search results.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes, which are mediators of inflammation. nih.gov Inhibition of 5-lipoxygenase (5-LOX) is a therapeutic strategy for inflammatory diseases like asthma. nih.gov

Research has shown that N-aryl-4-aryl-1,3-thiazole-2-amine derivatives are direct inhibitors of 5-LOX. nih.gov Notably, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine exhibited potent anti-inflammatory activity as a 5-LOX inhibitor. nih.gov Furthermore, a series of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives were evaluated for their activity against 15-LOX. nih.gov One of the most active compounds in this series had an IC₅₀ value of 1.8 μM. nih.gov Molecular docking suggested that the amino group of the sulfonamide moiety formed hydrogen bonds within the polar cavity of the active site, and the phenyl group engaged in T-shaped π–π stacking interactions. nih.gov

Table 3: Lipoxygenase (LOX) Inhibitory Activity of Representative Compounds

Compound Class Derivative Enzyme Target IC₅₀ (µM)
3-Aroyl-1-(4-sulfamoylphenyl)thiourea Compound 35 15-LOX 1.8
N-Aryl-1,3-thiazole-2-amine N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine 5-LOX -

This interactive table is based on data from studies on various LOX inhibitors. nih.govnih.gov

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. frontiersin.orgmdpi.com Overactivity of XO can lead to hyperuricemia, a condition that underlies gout. nih.gov Therefore, XO inhibitors are a cornerstone in the management of these conditions. mdpi.com

A wide array of structurally diverse compounds, including phenolics and heterocyclic scaffolds like aurones, have been investigated as XO inhibitors. frontiersin.orgnih.govbioorganica.com.ua The mechanism of many of these inhibitors involves binding to the molybdenum (Mo) cofactor at the enzyme's active site. frontiersin.org For example, studies on nitro-substituted aurone (B1235358) derivatives found that the presence of a hydroxyl group next to a nitro group on the B-ring significantly increased inhibitory potency, with IC₅₀ values as low as 0.20 µM. bioorganica.com.ua

Table 4: Xanthine Oxidase (XO) Inhibitory Activity of Representative Compounds

Compound Class Derivative IC₅₀ (µM)
Nitro-substituted aurone Compound 5d 0.22
Nitro-substituted aurone Compound 5e 0.20

This interactive table is based on data from studies on aurone and coumarin (B35378) derivatives. nih.govbioorganica.com.ua

Alpha-Glucosidase Inhibition

Thiourea derivatives have been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. In vitro studies on various thiourea derivatives have demonstrated significant inhibitory activity against α-glucosidase.

A study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones revealed that several compounds exhibited notable α-glucosidase inhibitory action when compared to the standard drug, acarbose (B1664774). mdpi.com Specifically, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (compound 9a) showed the highest inhibitory activity, with an IC50 value of 9.77 mM, surpassing the activity of acarbose (IC50 = 11.96 mM). mdpi.com Another derivative, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (compound 9c), also displayed comparable activity to acarbose with an IC50 of 12.94 mM. mdpi.com Other tested compounds showed moderate to low inhibitory activity. mdpi.com

Similarly, a series of 1,3,4-thiadiazole (B1197879) derivatives synthesized from 3-aminopyridin-2(1H)-ones also demonstrated significant α-glucosidase inhibition. One derivative with a benzoic acid linker exhibited an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM in that study). mdpi.com Derivatives containing a butanoic acid linker also showed high inhibitory activity. mdpi.com These findings underscore the potential of the thiourea scaffold in developing new α-glucosidase inhibitors.

In Vitro α-Glucosidase Inhibitory Activity of Thiourea Derivatives

This table summarizes the half-maximal inhibitory concentration (IC50) values of various thiourea derivatives against α-glucosidase, as reported in referenced studies.

CompoundCore StructureIC50 (mM)Reference
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a)3-Aminopyridin-2(1H)-one9.77 mdpi.com
1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c)3-Aminopyridin-2(1H)-one12.94 mdpi.com
Compound 8a3-Aminopyridin-2(1H)-one16.64 mdpi.com
Compound 8b3-Aminopyridin-2(1H)-one19.79 mdpi.com
Compound 9b3-Aminopyridin-2(1H)-one21.79 mdpi.com
2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b)1,3,4-Thiadiazole from 3-Aminopyridin-2(1H)-one3.66 mdpi.com
Acarbose (Standard)-11.96 mdpi.com
Acarbose (Standard)-13.88 mdpi.com

Anti-proliferative and Anticancer Pathways (In Vitro Investigations)

Inhibition of Kinase Targets (e.g., VEGFR-2, HER2, B-RAF, Tyrosine Kinase Receptors)

Thiourea derivatives have been identified as potent inhibitors of various protein kinases that are pivotal in cancer cell proliferation and angiogenesis.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Several studies have highlighted the potential of thiourea and related heterocyclic compounds as VEGFR-2 inhibitors. For instance, a series of uracil (B121893) derivatives were designed as VEGFR-2 inhibitors, with one compound (A4) exhibiting a potent inhibitory activity with an IC50 value of 0.029 µM. acs.org Another novel quinoline-urea derivative, KRN951, potently inhibited VEGF-induced VEGFR-2 phosphorylation in endothelial cells at subnanomolar IC50 values (0.16 nmol/L). nih.gov

HER2 Inhibition: Human Epidermal Growth Factor Receptor 2 (HER2) is another important target in cancer therapy, particularly in breast cancer. A study on new thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) derivatives identified compounds that act as dual EGFR/HER2 kinase inhibitors. Compounds 39 and 43 were the most potent, with IC50 values against HER2 of 0.108 µM and 0.078 µM, respectively. nih.gov

B-RAF Inhibition: The B-RAF kinase is a component of the MAPK signaling pathway, and its mutation is common in various cancers. Thiourea derivatives have shown promise in inhibiting this kinase. A study on imidazothiazole derivatives revealed compounds with significant inhibitory activity towards V600E B-Raf, with IC50 values for the most potent compounds (10l, 10n, and 10o) being 1.20 nM, 4.31 nM, and 6.21 nM, respectively. nih.gov Sorafenib, a multikinase inhibitor containing a urea moiety, inhibits B-Raf with an IC50 of 22 nM. mdpi.com

Tyrosine Kinase Receptor Inhibition: The broader family of tyrosine kinase receptors is a major focus of anticancer drug development. In silico studies have explored the interaction of thiourea-derived compounds with protein tyrosine kinases, suggesting a potential inhibitory role.

In Vitro Kinase Inhibitory Activity of Thiourea and Related Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values of various thiourea and related heterocyclic derivatives against different kinase targets.

Compound/Derivative TypeTarget KinaseIC50Reference
Uracil derivative (A4)VEGFR-20.029 µM acs.org
Quinoline-urea derivative (KRN951)VEGFR-20.16 nM nih.gov
Thiazole derivative (39)HER20.108 µM nih.gov
Thiazole derivative (43)HER20.078 µM nih.gov
Imidazothiazole derivative (10l)B-RAF (V600E)1.20 nM nih.gov
Imidazothiazole derivative (10n)B-RAF (V600E)4.31 nM nih.gov
Imidazothiazole derivative (10o)B-RAF (V600E)6.21 nM nih.gov
SorafenibB-RAF22 nM mdpi.com

Modulation of Intracellular Signaling Pathways (e.g., NF-κB Pathway)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its dysregulation is linked to various chronic diseases, including cancer. Thiourea derivatives have emerged as potential modulators of this pathway.

A study on alkylthiourea quinazoline (B50416) derivatives demonstrated their ability to selectively inhibit the activation of NF-κB in macrophage-like THP-1 cells with low cytotoxicity. mdpi.com One of the most effective compounds, compound 19, significantly inhibited the production of the pro-inflammatory cytokine IL-6 with an IC50 of 0.84 µM and TNFα with an IC50 of 4.0 µM. mdpi.com Mechanistically, this compound was found to block the translocation of the NF-κB dimer into the nucleus without affecting its release from the IκB complex. mdpi.com Furthermore, it suppressed the phosphorylation of the NF-κB p65 subunit at Ser468 but not at Ser536. mdpi.com

Other studies have also pointed to the NF-κB inhibitory potential of thiourea-related structures. For instance, copper complexes of certain derivatives have been shown to inhibit the NF-κB pathway in colorectal cancer cell models. The ability of these compounds to modulate such a central signaling pathway highlights their therapeutic potential in inflammatory conditions and cancer.

Interaction with Specific Protein Targets (e.g., K-Ras)

Mutations in the K-Ras proto-oncogene are prevalent in many types of cancer, making it a highly sought-after therapeutic target. Direct inhibition of K-Ras has been challenging, but recent research has shown that thiourea derivatives can be designed to interfere with its function.

A study focused on developing substituted thiourea derivatives to block the interaction between K-Ras and its effector proteins. One of the synthesized compounds, TKR15, was found to significantly inhibit the proliferation of the A549 lung cancer cell line, which harbors a K-Ras mutation, with an IC50 of 0.21 µM. Molecular docking studies suggested that this compound binds effectively to a hydrophobic cavity on the K-Ras protein. Further experiments, including immunofluorescence staining, confirmed that the compound's mechanism of action involves blocking the interaction between K-RasG12V and its effector protein, Raf-1, leading to apoptosis.

While direct targeting of K-Ras remains a significant challenge, these findings demonstrate the potential of the thiourea scaffold in developing novel agents that can modulate the activity of this critical oncoprotein.

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Efficacy Against Bacterial Strains

Thiourea derivatives have demonstrated a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacterial strains. In vitro studies have evaluated their minimum inhibitory concentrations (MICs) to determine their potency.

A series of thiourea derivatives were synthesized and tested for their antibacterial activity, with one compound, TD4, showing particularly potent effects against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The MIC of TD4 against MRSA (ATCC 43300) was 8 µg/mL, and against vancomycin-intermediate-resistant S. aureus Mu50, it was 4 µg/mL. For clinical isolates of MRSA, the MICs ranged from 8 to 16 µg/mL. Another study on thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold also reported significant inhibition of Gram-positive cocci, with MIC values ranging from 4 to 32 µg/mL against S. aureus and S. epidermidis. Against hospital-acquired MRSA strains, the MICs varied from 4 to 64 µg/mL.

Some thiourea derivatives have shown activity against both Gram-positive and Gram-negative bacteria. However, in some cases, the activity is more pronounced against Gram-positive strains. For instance, one study reported high MIC values of 500–1000 μg/mL for some of its tested compounds, indicating lower inhibitory activity.

In Vitro Antibacterial Activity of Thiourea Derivatives (MIC in µg/mL)

This table displays the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against different bacterial strains, as documented in the cited literature.

Derivative TypeBacterial StrainMIC (µg/mL)Reference
Thiourea derivative (TD4)Staphylococcus aureus (ATCC 29213)2-16
Thiourea derivative (TD4)MRSA (ATCC 43300)8
Thiourea derivative (TD4)Vancomycin-intermediate-resistant S. aureus (Mu50)4
Thiourea derivative (TD4)Methicillin-resistant Staphylococcus epidermidis (MRSE)8
Thiourea derivative (TD4)Enterococcus faecalis (ATCC 29212)4
Thiourea derivative (TD4)Clinical MRSA isolates8-16
3-amino-1H-1,2,4-triazole scaffoldS. aureus4-32
3-amino-1H-1,2,4-triazole scaffoldS. epidermidis4-32
3-amino-1H-1,2,4-triazole scaffoldHospital MRSA strains4-64

Antifungal Efficacy Against Phytopathogenic Fungi

While specific studies on the antifungal efficacy of this compound against phytopathogenic fungi are not readily found, the broader class of thiourea derivatives has demonstrated significant potential in this area. Research has shown that various thiourea compounds exhibit inhibitory activity against a range of plant-pathogenic fungi. For instance, certain thiourea derivatives have been reported to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. connectjournals.com The structural features of thiourea derivatives, including the nature and position of substituents on the phenyl ring, play a crucial role in determining their antifungal potency.

Antimycobacterial Potential

The antimycobacterial potential of thiourea derivatives has been an area of active investigation. Numerous studies have synthesized and evaluated various thiourea compounds for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Some derivatives have shown promising results, with reported Minimum Inhibitory Concentration (MIC) values indicating significant antimycobacterial activity. nih.gov The mechanism of action is often attributed to the inhibition of essential mycobacterial enzymes. However, specific data on the antimycobacterial activity of this compound is not available.

Antiviral Properties

Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of antiviral activities. nih.gov Different derivatives have been synthesized and tested against various viruses, including human immunodeficiency virus (HIV), and have shown potential as antiviral agents. nih.gov The antiviral mechanism can vary depending on the specific derivative and the target virus. Despite the general interest in thiourea compounds as antivirals, specific studies focusing on the antiviral properties of this compound were not identified.

Antiparasitic and Antileishmanial Activity

The antiparasitic, and specifically the antileishmanial, activity of thiourea derivatives has been documented in several studies. mdpi.com Researchers have synthesized and evaluated various thiourea compounds against different Leishmania species, the parasites responsible for leishmaniasis. Some of these derivatives have displayed significant in vitro activity against both the promastigote and amastigote forms of the parasite. The mechanism is thought to involve the inhibition of parasitic enzymes. However, there is no specific research available on the antiparasitic or antileishmanial activity of this compound. A study on N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, did show anthelmintic properties against the nematode Toxocara canis. nih.gov

Antioxidant Mechanisms (In Vitro Studies)

Free Radical Scavenging Potential (e.g., DPPH Assay)

While direct studies on the free radical scavenging potential of this compound are limited, research on structurally related compounds provides some insights. A study on N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea demonstrated good antioxidant activity of about 80% in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. eurjchem.com This suggests that the methoxyphenylthiourea moiety may contribute to free radical scavenging. Another study on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide also reported antioxidant activity. mdpi.com The presence of the methoxy (B1213986) and amino groups on the phenyl ring could potentially enhance the radical scavenging capacity.

Role in Cellular Oxidative Stress Modulation

Information regarding the specific role of this compound in the modulation of cellular oxidative stress is not available in the current body of scientific literature. General studies on antioxidants suggest that compounds capable of scavenging free radicals can help mitigate cellular damage caused by oxidative stress.

Anti-inflammatory Response (In Vitro Mechanistic Aspects)

Comprehensive searches of available scientific literature and databases did not yield specific studies on the in vitro anti-inflammatory activity or the mechanistic pathways of this compound derivatives. While research exists on the anti-inflammatory properties of various other thiourea derivatives, which often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), no data was found pertaining to the specific compound this compound. Therefore, a detailed discussion and data table on its in vitro anti-inflammatory response and mechanistic aspects cannot be provided at this time.

Plant Growth Regulatory Properties

Similarly, a thorough review of accessible research did not reveal any studies investigating the plant growth regulatory properties of this compound derivatives. The broader class of thiourea compounds has been noted for its potential in agriculture, with some derivatives exhibiting effects on plant growth and development. bg.ac.rs However, specific data on the in vitro plant growth regulatory activities of this compound, including details on its effects on shoot proliferation, root formation, or other developmental processes, is not available in the reviewed literature. Consequently, a data table and detailed research findings for this specific compound cannot be presented.

Advanced Applications and Future Research Directions

Utilization in Molecular Imprinted Polymers (MIPs) for Selective Recognition and Sensing

Molecularly Imprinted Polymers (MIPs) are synthetic receptors with tailor-made binding sites for a specific target molecule. The process involves polymerizing functional monomers and cross-linkers around a template molecule. While various functional monomers are used to create MIPs for sensing amino acids and other compounds, specific studies employing N-(3-Amino-4-methoxyphenyl)thiourea as a functional monomer are not found in the current literature. nih.govwikipedia.org

Future Research Directions: The structure of this compound, featuring amino, methoxy (B1213986), and thiourea (B124793) groups, presents multiple points for non-covalent interactions (hydrogen bonding, dipole-dipole). This makes it a promising candidate as a functional monomer for creating MIPs. Future research could explore its use in the development of selective sensors for analytes such as phenolic compounds, neurotransmitters, or specific drug molecules, leveraging the unique electronic and steric profile conferred by its substituents.

Catalytic Applications (e.g., Organocatalysis, Transition Metal Catalysis)

Thiourea derivatives are well-established as effective organocatalysts, primarily due to their ability to act as dual hydrogen-bond donors. This interaction can activate electrophiles in a variety of chemical reactions. While research has demonstrated the catalytic activity of various thiourea-based compounds, specific reports on the catalytic use of this compound are not detailed in the available literature.

Future Research Directions: The presence of both a Lewis basic amino group and the hydrogen-bond-donating thiourea moiety suggests that this compound could function as a bifunctional organocatalyst. Research into its efficacy in promoting reactions like Michael additions, aldol (B89426) reactions, or ring-opening polymerizations would be a valuable pursuit. Furthermore, the nitrogen and sulfur atoms can act as ligands, suggesting its potential use in forming transition metal complexes for catalysis, for example, in reduction reactions or cross-coupling transformations. nih.gov

Role as Precursors for Novel Heterocyclic Compound Synthesis

Thiourea is a versatile building block in organic synthesis, widely used for the preparation of various heterocyclic compounds, including pyrimidines and thiazoles. mdpi.com The reaction of a thiourea with an α-haloketone, known as the Hantzsch thiazole (B1198619) synthesis, is a classic method for forming the thiazole ring.

Future Research Directions: this compound is an ideal precursor for the synthesis of novel, highly functionalized heterocyclic systems. For instance, reaction with α-haloketones could yield aminothiazole derivatives, which are common scaffolds in medicinal chemistry. nih.gov The presence of the additional amino group on the phenyl ring opens possibilities for subsequent cyclization reactions to form more complex, fused heterocyclic structures, such as benzothiazoles or other polycyclic systems. nih.gov

PrecursorReagentResulting Heterocycle (Example)Reference
Thioureaβ-Dicarbonyl CompoundPyrimidine mdpi.com
Thioureaα-HaloketoneAminothiazole nih.govmdpi.com
This compoundα-HaloketoneSubstituted 2-aminothiazoleHypothetical
This compoundIntramolecular cyclization reagentsFused Benzothiazole derivativesHypothetical

Rational Design of Next-Generation Bioactive Scaffolds

The thiourea motif is a key structural component in a wide array of pharmacologically active molecules, demonstrating antibacterial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The ability of the thiourea group to form strong hydrogen bonds allows these molecules to interact effectively with biological targets like enzymes and receptors. researchgate.net For example, various thiourea derivatives have been synthesized and evaluated as potent inhibitors of bacterial urease.

Future Research Directions: The unique substitution pattern of this compound provides a distinct scaffold for the rational design of new bioactive agents. The methoxy and amino groups can be systematically modified to tune the molecule's solubility, electronic properties, and binding interactions with specific biological targets. This scaffold could be explored for developing novel inhibitors of kinases, proteases, or other enzymes implicated in disease. The 3-amino-4-methoxy substitution pattern is particularly interesting for probing specific pockets in protein active sites.

Exploration of Synergistic Effects in Multi-component Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient tools in synthetic chemistry. Thiourea and its derivatives are often used as one of the key components in MCRs, such as the Biginelli reaction, to generate structurally diverse libraries of heterocyclic compounds. nih.gov

Future Research Directions: The structure of this compound, with its multiple reactive sites, makes it an excellent candidate for designing novel MCRs. Its participation in reactions with aldehydes, ketones, and other reactive species could lead to the rapid synthesis of complex molecular architectures that would be difficult to access through traditional multi-step synthesis. Exploring its use in MCRs could uncover synergistic effects, where the combination of reactants leads to unexpected and valuable chemical transformations, accelerating the discovery of new compounds with interesting properties.

Q & A

Q. Q: What are the standard synthetic routes for N-(3-Amino-4-methoxyphenyl)thiourea, and how are intermediates validated?

A: The synthesis typically involves coupling an acyl/aroyl isothiocyanate with a substituted aniline derivative. For example:

Intermediate Preparation : Generate benzoylisothiocyanate by reacting benzoyl chloride with ammonium thiocyanate in acetone under reflux ().

Coupling Reaction : React the isothiocyanate with 3-amino-4-methoxyaniline in a polar aprotic solvent (e.g., 1,4-dioxane) at room temperature.

Purification : Isolate the product via recrystallization or column chromatography.
Validation : Monitor reaction progress using TLC. Confirm intermediates via 1H^1H-NMR (amide proton at δ 10–12 ppm) and IR (C=S stretch at ~1250 cm1^{-1}) .

Advanced Synthesis

Q. Q: How can competing side reactions (e.g., hydrolysis of isothiocyanate) be minimized during synthesis?

A:

  • Solvent Choice : Use anhydrous 1,4-dioxane or DMF to suppress hydrolysis ().
  • Stoichiometry : Maintain a 1:1 molar ratio of isothiocyanate to amine to avoid dimerization.
  • Temperature Control : Conduct reactions at 0–5°C to slow down competing pathways.
  • Additives : Include molecular sieves to absorb moisture .

Basic Characterization

Q. Q: What spectroscopic and crystallographic methods are essential for confirming thiourea structure?

A:

  • Spectroscopy :
    • 1H^1H-NMR: Detect NH protons (δ 9–11 ppm) and aromatic protons.
    • IR: Identify thiourea C=S (1240–1280 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}).
  • Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to resolve bond lengths (C=S: ~1.68 Å) and confirm trans-cis configuration (). Data collection at 100 K improves resolution .

Advanced Characterization

Q. Q: How to resolve contradictions between spectroscopic data and crystallographic results (e.g., unexpected tautomeric forms)?

A:

  • Dynamic NMR : Probe tautomerism by variable-temperature 1H^1H-NMR to observe exchange broadening.
  • DFT Calculations : Compare experimental bond lengths/angles with computed geometries (e.g., Gaussian09).
  • Hydrogen Bond Analysis : Use crystallographic data to identify intra-molecular H-bonds stabilizing specific configurations ().

Computational Docking

Q. Q: What parameters in AutoDock Vina improve docking accuracy for thiourea derivatives targeting enzymes?

A:

  • Grid Box : Center the box on the enzyme active site (e.g., HIV-1 reverse transcriptase) with dimensions 25 Å × 25 Å × 25 Å.
  • Exhaustiveness : Set to 32 for thorough sampling.
  • Scoring Function : Validate top poses using MM/GBSA free-energy calculations. Cross-check with experimental IC50_{50} values ().

Biological Activity

Q. Q: How to design enzyme inhibition assays for thiourea derivatives?

A:

  • Assay Type : Use fluorescence-based or colorimetric assays (e.g., HIV-1 RT inhibition with a DNA template-primer system).
  • Controls : Include known inhibitors (e.g., nevirapine) and blank reactions.
  • Data Analysis : Calculate IC50_{50} via nonlinear regression (GraphPad Prism). Validate with SPR for binding kinetics ().

Data Contradictions

Q. Q: How to address discrepancies between computational docking predictions and experimental bioactivity data?

A:

  • False Positives : Re-dock with stricter scoring cutoffs (Vina score ≤ -9 kcal/mol).
  • Solvent Effects : Run MD simulations (AMBER) to account for solvation.
  • Protonation States : Use PROPKA to predict ligand ionization at physiological pH .

Structure-Activity Relationships (SAR)

Q. Q: How do substituents (e.g., methoxy vs. chloro) influence thiourea bioactivity?

A:

  • Electron Effects : Electron-withdrawing groups (Cl) enhance hydrogen bonding with enzyme residues.
  • Steric Maps : Compare substituent volumes (e.g., methoxy vs. tert-butyl) using CoMFA.
  • Crystallographic SAR : Overlay crystal structures (e.g., PDB entries) to identify key binding motifs ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.